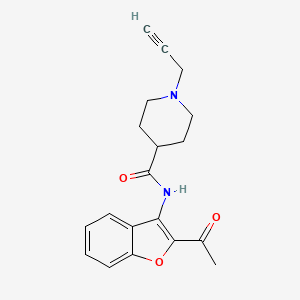

N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-10-21-11-8-14(9-12-21)19(23)20-17-15-6-4-5-7-16(15)24-18(17)13(2)22/h1,4-7,14H,8-12H2,2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUDZNXHANSSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions.

Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Piperidine Ring: The piperidine ring is synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group is introduced through a nucleophilic substitution reaction using propargyl bromide.

Coupling of the Benzofuran and Piperidine Rings: The final step involves coupling the benzofuran and piperidine rings through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or prop-2-ynyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of benzofuran-3-carboxylic acid or corresponding ketones.

Reduction: Formation of benzofuran-3-yl alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations:

- Benzofuran vs. Bicyclic Systems : Unlike JNJ-54717793’s rigid bicycloheptane core , the target compound’s benzofuran may enhance π-π stacking with aromatic residues in target proteins.

- Acetyl vs. Trifluoromethyl : The acetyl group may confer moderate lipophilicity, whereas MOP’s trifluoromethyl groups enhance electronegativity and membrane permeability .

Pharmacological and Functional Insights

Target Engagement:

- Benzofuran Derivatives : Often associated with serotonin receptor modulation (e.g., 5-HT₂ₐ/₆) or sigma-1 receptor interactions, common in antipsychotics or neuroprotectants .

- Piperidine-Propargyl Motif : The propargyl group may act as a metabolic "shield," resisting cytochrome P450 oxidation, as seen in CNS drugs like selegiline.

- Comparison to JNJ-54717793 : While JNJ-54717793’s fluoropyrimidine and triazole groups suggest kinase or protease inhibition , the target compound’s lack of heteroaromatic rings may limit such interactions.

Biological Activity

N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran moiety which is crucial for its biological activity. The acetyl group and the piperidine ring contribute to its pharmacological profile.

Research indicates that the biological effects of this compound may involve several mechanisms:

- Induction of Apoptosis : Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, disrupting mitochondrial membrane potential, and activating caspases .

- Neuroprotective Effects : Compounds with a similar structure have demonstrated neuroprotective properties against excitotoxicity in neuronal cell cultures. This is often mediated through the inhibition of NMDA receptors and reduction of oxidative stress .

- Anti-inflammatory Activity : Some studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines such as IL-6, thereby reducing inflammation in various models .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

Case Studies

A notable case study involved the evaluation of similar benzofuran derivatives in human leukemia cells. These compounds were found to significantly increase ROS production and induce apoptosis through mitochondrial pathways. The study highlighted the potential of these compounds as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(2-Acetyl-1-benzofuran-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosol formation is possible .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors. Ensure local exhaust ventilation if handling powdered forms .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

Q. What are the optimal storage conditions and solubility profiles for this compound to ensure stability in experimental setups?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .

- Solubility : Pre-dissolve in DMSO (10–50 mM stock solutions) for biological assays. For organic reactions, use chloroform or methanol, validated via NMR or LC-MS to confirm stability .

Q. What initial synthetic routes are recommended for synthesizing this compound, and what purity assessment methods are employed?

- Methodological Answer :

- Synthetic Strategy :

Benzofuran Core Synthesis : Cyclize α-haloketones with thioureas under acidic conditions to form the benzofuran ring .

Piperidine Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the prop-2-ynylpiperidine moiety to the benzofuran core .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (≥95% target).

- NMR : Confirm structural integrity via H/C NMR, focusing on acetyl (δ 2.1–2.3 ppm) and alkyne (δ 1.9–2.1 ppm) protons .

Advanced Research Questions

Q. How can researchers employ SHELXL for refining the crystal structure of this compound, and what challenges might arise during refinement?

- Methodological Answer :

- Refinement Workflow :

Data Integration : Use SHELXC/D to index and integrate diffraction data.

Phasing : Employ dual-space methods (e.g., charge flipping) for initial phase determination .

Refinement : In SHELXL, apply restraints for flexible moieties (e.g., propynyl group) and anisotropic displacement parameters for non-H atoms. Address twinning with TWIN/BASF commands if observed .

- Challenges :

- Disorder : Model overlapping conformers (e.g., piperidine ring) using PART/SUMP constraints.

- High R-factors : Re-exclude outliers via OMIT or apply ISOR/SADI restraints .

Q. What methodologies are used to investigate the structure-activity relationships (SAR) of this compound, particularly regarding its benzofuran and piperidine moieties?

- Methodological Answer :

- SAR Design :

- Benzofuran Modifications : Synthesize analogs with electron-withdrawing groups (e.g., nitro) at the 2-acetyl position to test π-π stacking effects .

- Piperidine Substitutions : Replace prop-2-ynyl with cyclopropyl or methyl groups to assess steric effects on target binding .

- Activity Profiling :

- Kinase Assays : Screen analogs against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays to quantify IC values .

Q. What experimental approaches are utilized to resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Troubleshooting Workflow :

Assay Replication : Repeat experiments in triplicate under standardized conditions (e.g., cell passage number, serum batch).

Orthogonal Validation : Confirm cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI flow cytometry) .

Data Normalization : Use Z’-factor analysis to evaluate assay robustness and identify plate-specific artifacts .

Q. How can computational modeling be integrated with experimental data to predict the compound's interactions with biological targets?

- Methodological Answer :

- Modeling Pipeline :

Docking Studies : Perform flexible ligand docking (AutoDock Vina) against homology models of suspected targets (e.g., GPCRs). Prioritize poses with ΔG < –8 kcal/mol .

MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability, focusing on hydrogen bonds between the acetyl group and conserved residues (e.g., Lys123 in kinase targets) .

Experimental Validation : Test top-predicted targets via SPR (Biacore) to measure binding kinetics (k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.